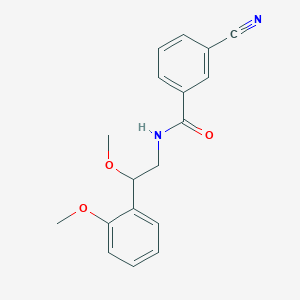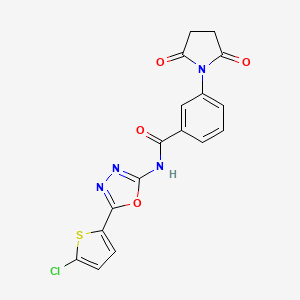![molecular formula C25H23N3O3 B2551418 N-(2-phényléthyl)-2-[3-(4-méthylphényl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acétamide CAS No. 899782-24-2](/img/no-structure.png)
N-(2-phényléthyl)-2-[3-(4-méthylphényl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le noyau 4,5-disubstitué-3-mercaptotriazolique du composé est associé à des propriétés antibactériennes. Des chercheurs ont exploré son efficacité contre les souches bactériennes Gram-positives et Gram-négatives .
- Référence:
- Des investigations ont mis en évidence l’activité antifongique de ce composé. Il peut servir d’agent potentiel contre les infections fongiques .
- Référence:
- Le composé a été évalué pour ses propriétés anti-VIH. Comprendre son mécanisme d’action pourrait contribuer au développement de médicaments antiviraux .
- Référence:
- Des chercheurs ont exploré les effets anti-inflammatoires de ce composé. Il peut moduler les voies inflammatoires et promet de gérer les affections inflammatoires .
- Référence:
- Des études in vitro ont évalué la cytotoxicité de ce composé sur diverses lignées cellulaires. Son potentiel en tant qu’agent anticancéreux justifie une exploration plus approfondie .
- Référence:
- Le noyau 4,5-disubstitué-3-mercaptotriazolique est considéré comme crucial pour la conception de molécules bioactives. Les chercheurs l’utilisent comme échafaudage pour créer des composés ayant des activités biologiques diverses .
- Référence:
Activité antibactérienne
Potentiel antifongique
Recherche anti-VIH
Études anti-inflammatoires
Investigations sur la cytotoxicité
Conception de composés bioactifs
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide' involves the condensation of 4-methylbenzaldehyde with anthranilic acid to form 4-methylquinazoline-2-carboxylic acid. This is then reacted with acetic anhydride to form 2-acetyl-4-methylquinazoline. The resulting compound is then reacted with 2-phenylethylamine to form 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "4-methylbenzaldehyde", "anthranilic acid", "acetic anhydride", "2-phenylethylamine" ], "Reaction": [ "Condensation of 4-methylbenzaldehyde with anthranilic acid in the presence of a catalyst to form 4-methylquinazoline-2-carboxylic acid", "Reaction of 4-methylquinazoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst to form 2-acetyl-4-methylquinazoline", "Reaction of 2-acetyl-4-methylquinazoline with 2-phenylethylamine in the presence of a catalyst to form 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide" ] } | |
| 899782-24-2 | |
Formule moléculaire |
C25H23N3O3 |
Poids moléculaire |
413.477 |
Nom IUPAC |
2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) |
Clé InChI |
AJDKYBDPDFXFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)

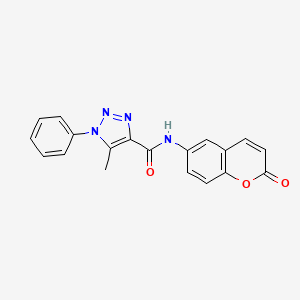
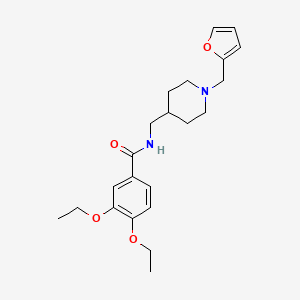
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)
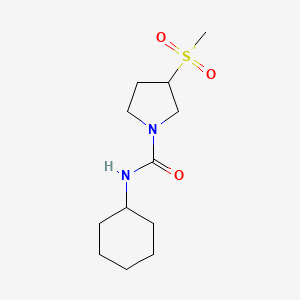
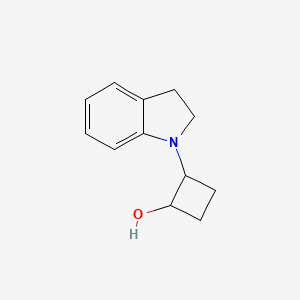
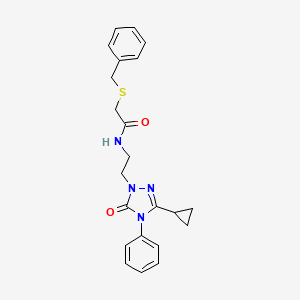
![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)


